5,15-diHPETE
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Overview
Description
5,15-DiHPETE is a hydroperoxy fatty acid.
Scientific Research Applications
Lipoxin Formation and Leukocyte Function
5,15-diHPETE is a critical intermediate in the formation of lipoxins, such as LXB4, which are generated through the catalytic action of enzymes like 12-lipoxygenase (LOX) and 15-LOX-1. This process plays a significant role in the inflammatory response and leukocyte function (Green et al., 2018). Additionally, the strict regiospecificity of human epithelial 15-lipoxygenase-2 (h15-LOX-2) in relation to this compound further elucidates its role in transcellular synthesis and inflammation resolution (Green et al., 2016).
Enzymatic Double Oxygenation
This compound can also form through enzymatic double oxygenation of arachidonic acid, a process observed in rat mononuclear cells and human leukocytes. This process contributes to the understanding of leukotriene synthesis and its involvement in inflammatory responses (Maas et al., 1982).
Vasodilatory Effects
In vascular biology, this compound has been studied for its potential vasodilatory effects in the rat mesenteric and pulmonary circulation, highlighting its significance in understanding vascular tone and reactivity (d'Alarcao et al., 1987).
Molecular Mechanisms in Lipoxin Formation
Research focusing on the molecular dynamics of this compound has provided insights into the specific mechanisms of lipoxin formation, particularly in chronic inflammatory diseases like COVID-19. This research aids in the understanding of specialized pro-resolving mediators (SPMs) and their roles in inflammation resolution (Cruz et al., 2020).
Enzyme Reactivity and Concentration
The reactivity of enzymes like Lupinus Albus lipoxygenase with this compound reveals interesting facets of enzyme concentration and specificity, providing important insights into enzymatic processes involving fatty acids (Andrianarison et al., 1990).
Leukotriene Formation
This compound has also been implicated in leukotriene formation, as demonstrated in studies with purified reticulocyte lipoxygenase enzymes. These findings have important implications in the study of inflammatory mediators and leukotrienes (Bryant et al., 1985).
Properties
Molecular Formula |
C20H32O6 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6E,8Z,11Z,13E)-5,15-dihydroperoxyicosa-6,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-9-13-18(25-23)14-10-7-5-4-6-8-11-15-19(26-24)16-12-17-20(21)22/h5-8,10-11,14-15,18-19,23-24H,2-4,9,12-13,16-17H2,1H3,(H,21,22)/b7-5-,8-6-,14-10+,15-11+ |
InChI Key |
PCIOUQYHTPPZEM-PCTZFDORSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\C/C=C\C=C\C(CCCC(=O)O)OO)OO |
SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)OO)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)OO)OO |
Synonyms |
5,15-di-HPETE 5,15-diHPETE 5,15-dihydroperoxyeicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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